Moxonidine-13C,d3
Description
BenchChem offers high-quality Moxonidine-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Moxonidine-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H12ClN5O |
|---|---|
Molecular Weight |
245.69 g/mol |
IUPAC Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2+1D3 |
InChI Key |
WPNJAUFVNXKLIM-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2 |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Moxonidine-13C,d3 in Bioanalytical Applications
Executive Summary
Moxonidine-13C,d3 is a stable isotope-labeled analog of the centrally acting antihypertensive drug Moxonidine. Enriched with one carbon-13 (
This guide details the chemical properties, isotopic architecture, and experimental protocols required to utilize Moxonidine-13C,d3 in pharmacokinetic (PK) and bioequivalence studies. It addresses the critical need for precise compensation of matrix effects and recovery variations in human plasma matrices.
Part 1: Chemical Identity & Isotopic Architecture
Structural Specifications
Moxonidine acts as a selective agonist at imidazoline
| Property | Specification |
| Chemical Name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-(methoxy- |
| Molecular Formula | |
| Molecular Weight | 245.69 g/mol (Parent Moxonidine: 241.68 g/mol ) |
| Mass Shift | +4 Da (M+4) |
| Isotopic Enrichment | |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Slightly soluble in water |
| pKa | ~7.4 (Imidazoline ring basicity) |
Labeling Logic
The label is strategically placed on the methoxy group (
-
Metabolic Stability: The methoxy group is metabolically robust in the initial extraction phase, ensuring the IS tracks the parent drug accurately.
-
Synthesis: This position is synthetically accessible via methylation of the phenolic precursor using
(Methyl iodide-13C,d3), ensuring high isotopic purity and preventing "scrambling" of the label.
Part 2: Bioanalytical Methodology (LC-MS/MS)
The Role of Stable Isotopes
In LC-MS/MS, matrix effects (ion suppression/enhancement) can vary between patient samples. An analog IS (like Clonidine) may not co-elute perfectly with Moxonidine, leading to different ionization environments. Moxonidine-13C,d3 is a structural homolog that co-elutes with the analyte, experiencing the exact same matrix effects, thereby providing the highest accuracy for quantification.
Experimental Protocol: Sample Preparation
Standardized for Human Plasma
-
Thawing: Thaw plasma samples at room temperature. Vortex to mix.
-
IS Spiking: Aliquot 200
L of plasma into a clean tube. Add 50 L of Moxonidine-13C,d3 Working Solution (e.g., 50 ng/mL in 50% Methanol). -
Alkalinization: Add 50
L of saturated Sodium Bicarbonate ( ) or 0.1 M NaOH. Rationale: Moxonidine is a weak base; high pH suppresses ionization of the amine, driving it into the organic phase during extraction. -
Extraction (LLE): Add 3.0 mL of Ethyl Acetate .
-
Agitation: Vortex vigorously for 5 minutes; shake on a reciprocating shaker for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Drying: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 150
L of Mobile Phase.
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 4000 / Waters Xevo)
-
Column: C8 or C18 (e.g., Hypurity C8, 100 x 4.6 mm, 5
m). -
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (80:20 v/v).
-
Flow Rate: 0.5 - 0.8 mL/min (Isocratic).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
MRM Transitions (Multiple Reaction Monitoring): The mass shift of +4 Da is retained in the primary fragment ions if the methoxy group is not cleaved.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| Moxonidine | 242.1 | 206.1 | ~25 | Loss of HCl (36 Da) |
| Moxonidine | 242.1 | 199.1 | ~30 | Imidazoline ring cleavage |
| Moxonidine-13C,d3 | 246.1 | 210.1 | ~25 | Loss of HCl (Label retained) |
| Moxonidine-13C,d3 | 246.1 | 203.1 | ~30 | Ring cleavage (Label retained) |
Note: Exact collision energies must be optimized for the specific instrument voltage settings.
Part 3: Visualization of Workflows
Bioanalytical Workflow Diagram
The following diagram illustrates the critical path from sample collection to data generation, highlighting the point of Internal Standard introduction.
Caption: Step-by-step bioanalytical workflow for Moxonidine quantification using Moxonidine-13C,d3 as the Internal Standard.
Fragmentation & MRM Logic
Understanding the mass shift is crucial for setting up the mass spectrometer.
Caption: Mass spectral transition logic showing the conservation of the +4 Da mass shift in the primary product ion.
Part 4: Handling, Stability & Quality Control
Storage and Stability
-
Solid State: Store at -20°C protected from light and moisture. Stable for >2 years if sealed.
-
Stock Solution: 1 mg/mL in Methanol. Stable for 1 month at 4°C or 6 months at -20°C.
-
Working Solution: Dilutions in mobile phase should be prepared fresh weekly or validated for stability.
Quality Assurance Checks
When validating a method using Moxonidine-13C,d3, ensure the following:
-
Isotopic Purity Check: Inject a high concentration of the IS alone and monitor the analyte transition (242/206). Any signal here indicates unlabeled impurity (cross-talk), which must be < 5% of the LLOQ response.
-
Cross-Signal Check: Inject the ULOQ (Upper Limit of Quantification) of the analyte and monitor the IS transition (246/210). High concentrations of analyte should not contribute to the IS channel (Deuterium isotope effect or natural 13C abundance overlap).
References
-
Axios Research. Moxonidine-13C-d3 Product Specification & Catalogue. Retrieved from
-
Puram, S. R., & Nithya, G. (2020). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology. Retrieved from
-
National Center for Biotechnology Information (NCBI). Moxonidine Compound Summary. PubChem. Retrieved from
-
Zhao, L., et al. (2005). Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry.[4] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Toronto Research Chemicals. Moxonidine-13C,d3 Data Sheet. Retrieved from
Sources
A Researcher's Guide to Commercial Sourcing of Moxonidine-13C,d3 for Advanced Pharmaceutical Analysis
This in-depth technical guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for Moxonidine-13C,d3, a critical stable isotope-labeled internal standard used in bioanalytical and pharmacokinetic studies. This guide emphasizes the importance of rigorous quality assessment and outlines best practices for the procurement and implementation of this essential research tool.
Introduction: The Role of Moxonidine-13C,d3 in Modern Drug Development
Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively binds to imidazoline I1 receptors in the brainstem. Its mechanism of action leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure. To accurately quantify Moxonidine in complex biological matrices such as plasma and urine, a robust internal standard is indispensable. Moxonidine-13C,d3, with its stable isotope labels, serves as the gold standard for mass spectrometry-based bioanalysis. Its identical chemical properties to the unlabeled analyte ensure that it co-elutes and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification, a prerequisite for reliable pharmacokinetic and bioequivalence studies.
Commercial Suppliers of Moxonidine-13C,d3: A Comparative Overview
Several reputable chemical suppliers offer Moxonidine-13C,d3 for research purposes. The choice of supplier should be guided by a thorough evaluation of their product quality, documentation, and customer support. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Noted Features |
| LGC Standards (Distributor for TRC) | Moxonidine-13C,d3 | TRC-M745803 | C₈¹³CH₉D₃ClN₅O | 245.69 | Offers comprehensive Certificate of Analysis (CoA) with detailed analytical results.[1] Known for high-quality reference standards. |
| Simson Pharma Limited | Moxonidine-13C,D3 | M700015 | C₈¹³CH₉D₃ClN₅O | 245.69 | Accompanied by a Certificate of Analysis. Listed as available via custom synthesis, which may impact lead times. |
| Axios Research | Moxonidine-13C-d3 | AR-M05224 | C₈¹³CH₉D₃ClN₅O | 245.69 | Stated to be a fully characterized chemical compound compliant with regulatory guidelines.[2] |
| Clinivex | Moxonidine-13C-d3 | RCLS3C32548 | C₈¹³CH₉D₃ClN₅O | 245.69 | Provides various unit sizes (10MG, 25MG, 50MG, 100MG).[3] |
| Pharmaffiliates | Moxonidine-13C,d3 | PA STI 066450 | C₈¹³CH₉D₃ClN₅O | 245.69 | Specializes in pharmaceutical impurities and reference standards. |
| Aquigen Bio Sciences | Moxonidine-13C D3 | N/A | N/A | N/A | Emphasizes that their product is a high-quality reference standard with comprehensive characterization data.[4] |
Note: The CAS number for the unlabeled Moxonidine is 75438-57-2. For the isotopically labeled version, it is often not assigned or listed as "NA" by suppliers.
The Cornerstone of Quality: Deconstructing the Certificate of Analysis
The Certificate of Analysis (CoA) is the most critical document accompanying your Moxonidine-13C,d3 standard. It is a testament to the supplier's quality control and provides the end-user with the necessary data to confidently use the material. A comprehensive CoA for a stable isotope-labeled standard should include the following:
-
Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) and should be as high as possible, ideally >98%. The CoA should provide the chromatogram, showing the peak of the main compound and any impurities.
-
Isotopic Purity/Enrichment: This is a measure of the percentage of the compound that contains the desired stable isotopes. It is crucial for ensuring the accuracy of quantification and is typically determined by mass spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for an isotopic enrichment of ≥99%.
-
Identity Confirmation: The structural identity of the compound is confirmed using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The CoA should include spectra from these analyses, with key peaks assigned to the structure of Moxonidine-13C,d3.
-
Residual Solvents and Water Content: The presence of residual solvents from the synthesis and purification process should be minimal and quantified. Water content is also an important parameter, often determined by Karl Fischer titration.
-
Lot-Specific Information: Every batch of a reference standard is unique. The CoA must be specific to the lot number you have purchased.
Workflow for Evaluating a Certificate of Analysis
Caption: A logical workflow for the critical evaluation of a Moxonidine-13C,d3 Certificate of Analysis.
Best Practices for Procurement and In-House Qualification
Sourcing a high-quality stable isotope-labeled internal standard is a multi-step process that extends beyond simply placing an order. Adhering to a stringent procurement and qualification protocol will ensure the integrity of your analytical data.
Procurement Protocol:
-
Supplier Vetting: Begin by shortlisting suppliers with a strong reputation in producing high-purity pharmaceutical reference standards. Look for certifications such as ISO 9001 or ISO/IEC 17025 accreditation for their quality management systems.
-
Request Pre-purchase Documentation: Before committing to a purchase, request a lot-specific Certificate of Analysis for the current batch of Moxonidine-13C,d3. This allows for a thorough evaluation of its quality.
-
Inquire about Synthesis and Characterization: A reputable supplier should be transparent about their general synthetic route and the analytical techniques used for characterization.
-
Clarify Packaging and Shipping: Ensure the product will be shipped under appropriate conditions to maintain its stability. For solid materials, this is typically at ambient temperature, but it's always best to confirm.
-
Understand Lead Times and Availability: Differentiate between in-stock items and those requiring custom synthesis, as the latter can have significantly longer lead times.[5]
In-House Qualification of a New Batch:
Upon receiving a new batch of Moxonidine-13C,d3, it is prudent to perform an in-house qualification, even with a comprehensive CoA. This provides an extra layer of confidence and ensures the standard performs as expected in your specific analytical method.
Step-by-Step In-House Qualification Protocol:
-
Visual Inspection and Documentation: Upon receipt, visually inspect the container for any damage. Record the supplier, product name, catalog number, lot number, date of receipt, and storage conditions.
-
Solubility Confirmation: Prepare a stock solution in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Observe for complete dissolution.
-
Identity Confirmation (Mass Spectrometry): Infuse the prepared stock solution into a mass spectrometer to confirm the molecular weight of Moxonidine-13C,d3 (approximately 245.69 g/mol ).
-
Purity Assessment (LC-MS/MS):
-
Inject a high-concentration solution of the new standard onto your LC-MS/MS system.
-
Monitor for the presence of the unlabeled Moxonidine (M+0) and other potential impurities. The response of the unlabeled analyte should be negligible.
-
Develop a chromatographic method that provides good peak shape and resolution.
-
-
Comparative Analysis (Optional but Recommended): If you have a previously qualified lot of Moxonidine-13C,d3, perform a comparative analysis. Prepare solutions of both the old and new lots at the same concentration and compare their responses. They should be within an acceptable margin of each other.
Experimental Workflow for In-House Qualification
Caption: A streamlined workflow for the in-house qualification of a newly received batch of Moxonidine-13C,d3.
Conclusion: A Commitment to Analytical Excellence
The selection and proper use of a high-quality internal standard like Moxonidine-13C,d3 is fundamental to achieving accurate and reliable bioanalytical data. While several commercial suppliers are available, a discerning researcher must look beyond the catalog listing and delve into the specifics of the provided documentation, particularly the Certificate of Analysis. By implementing a robust procurement strategy and a thorough in-house qualification protocol, you can ensure the integrity of your reference standard and, consequently, the validity of your research findings. This commitment to analytical excellence is paramount in the rigorous and demanding field of drug development.
References
-
Axios Research. Moxonidine-13C-d3. Available at: [Link]
-
Clinivex. Moxonidine-13C-d3. Available at: [Link]
-
Pharmaffiliates. Moxonidine-13C,d3. Available at: [Link]
-
LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]
-
MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Available at: [Link]
-
The NELAC Institute. (2015). Procurement of Standards, Reagents & Reference Materials and Maintaining Proper Traceability. Available at: [Link]
-
Toronto Research Chemicals. (n.d.). TRC – Molecules. Available at: [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 3. Reference Standards | Pharma Lab & Procurement [gmp-publishing.com]
- 4. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 5. TRC – Molecules [molecules.in]
Demystifying the Certificate of Analysis for Moxonidine-13C,d3: A Critical Guide for Bioanalytical Reliability
Introduction: The Anchor of Quantitative Precision
In the high-stakes environment of regulated bioanalysis, the reliability of your data is only as strong as your reference standards. Moxonidine , a selective imidazoline receptor agonist (I1) used in the treatment of hypertension, presents specific challenges in LC-MS/MS quantification due to its polarity and potential for matrix suppression.
To counteract these effects, Moxonidine-13C,d3 serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS). By co-eluting with the analyte while maintaining a distinct mass signature, it corrects for ionization variability, extraction efficiency, and injection volume errors.
However, simply possessing the vial is insufficient. This guide dissects the Certificate of Analysis (CoA) for Moxonidine-13C,d3, transforming it from a static document into a dynamic tool for experimental design.
The Role of SIL-IS in Bioanalysis
The following diagram illustrates how a properly characterized SIL-IS corrects for matrix effects during the ionization process.
Figure 1: The mechanism of matrix effect compensation using a co-eluting SIL-IS.
Anatomy of the CoA: Critical Parameters
When reviewing the CoA for Moxonidine-13C,d3, four distinct sections dictate your stock solution preparation. Misinterpreting any of these can lead to systematic errors in your calibration curve.
A. Identity and Mass Shift
The "13C,d3" label implies a mass shift of +4 Da relative to the native compound. This shift is designed to move the IS signal beyond the natural isotopic envelope (M+0, M+1, M+2) of the native drug.
| Parameter | Native Moxonidine | Moxonidine-13C,d3 | Impact |
| Formula | Defines the precursor ion (Q1). | ||
| Monoisotopic Mass | ~241.7 Da | ~245.7 Da | +4 Da shift prevents crosstalk from Native |
| Retention Time | Deuterium may cause a slight RT shift (Isotope Effect). |
B. Chemical Purity vs. Isotopic Purity
This is the most common source of confusion.
-
Chemical Purity (CP): The percentage of the material that is chemically Moxonidine (regardless of isotopes). Impurities here are precursors or byproducts.
-
Isotopic Purity (IP) / Enrichment: The percentage of the Moxonidine molecules that actually contain the
and labels.
Critical Risk: If Isotopic Purity is low (e.g., 95%), the remaining 5% might be "d0" (unlabeled) Moxonidine. This unlabeled portion will contribute to the Analyte channel, artificially inflating your calculated concentration (Reverse Contribution).
C. Salt Form and Stoichiometry
Moxonidine is often supplied as a Hydrochloride (HCl) salt to improve stability. The CoA must specify the salt stoichiometry.
-
Free Base MW: ~245.7 (Labeled)
-
Salt MW: ~282.2 (if Monohydrochloride)
Rule: You must weigh the Salt, but calculate concentration based on the Free Base.
Technical Deep Dive: The Cross-Talk Phenomenon
In high-sensitivity assays (e.g., LLOQ < 50 pg/mL), spectral overlap becomes the limiting factor. The CoA helps you predict two types of interference:
-
Forward Interference (Native
IS): High concentrations of native drug (ULOQ) have natural isotopes (M+4) that fall into the IS channel. -
Reverse Interference (IS
Native): The IS contains unlabeled (d0) impurities that fall into the Analyte channel.
Figure 2: Spectral cross-talk pathways. The CoA's "Isotopic Enrichment" parameter quantifies the risk of the right-hand path (IS
Experimental Protocol: Precision Stock Preparation
Objective: Prepare a primary stock solution of Moxonidine-13C,d3 correcting for purity and salt form.
Prerequisites
-
CoA Data:
-
Chemical Purity (
): 98.5% (0.985) -
Salt Form: HCl
-
MW (Salt): 282.15 g/mol
-
MW (Free Base): 245.69 g/mol [1]
-
-
Solvent: Methanol (Moxonidine is freely soluble in methanol).
Step-by-Step Workflow
-
Equilibration: Allow the vial to reach room temperature before opening. Moxonidine salts can be hygroscopic; condensation introduces water weight error.
-
Weighing: Weigh approximately 1.0 mg of the substance into a clean volumetric flask. Record exact weight (
). -
Calculation: Use the Gravimetric Correction Formula to determine the actual Free Base mass.
Example Calculation:
-
Weighed: 1.10 mg
-
Calculation:
-
Result:
-
Dissolution: Add Methanol to volume (e.g., 10 mL) to achieve the target concentration.
- .
Regulatory Validation (FDA/EMA Compliance)[2]
Before using the IS in a study, you must validate the CoA claims experimentally. This is known as User Acceptance Testing (UAT) .
A. IS Interference Check (The "Zero" Sample)
Requirement: The response of the interfering signal in the analyte channel (contributed by the IS) must be
Procedure:
-
Prepare a "Zero Sample" (Blank Matrix + IS at working concentration).
-
Inject n=6 replicates.
-
Measure the area at the Analyte transition (m/z 242
fragment). -
Compare this area to the area of the LLOQ standard.[2]
B. Signal Suppression Check
Requirement: The IS response in the blank matrix should be
C. Isotopic Stability (Exchange)
Deuterium on exchangeable positions (e.g., -NH, -OH) can be lost in protic solvents.
-
Moxonidine Structure Note: The imidazoline ring nitrogens are exchangeable. However, stable labels are typically placed on the methyl group or the carbon backbone.
-
Check: Verify the label position on the CoA. If labels are on the pyrimidine methyl (common for d3), they are stable. If on the imidazoline ring, avoid acidic storage conditions for long durations.
References
-
FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] Link
-
ISO. (2016).[5] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[6] Link
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
Technical Whitepaper: Precision Quantitation of Moxonidine via Stable Isotope Dilution
Executive Summary
This technical guide details the mechanistic function and experimental application of Moxonidine-13C,d3 as an internal standard (IS) for the quantitation of Moxonidine in biological matrices. While Moxonidine acts pharmacologically as a selective imidazoline I1 receptor agonist, the "mechanism of action" of its stable isotope-labeled analog, Moxonidine-13C,d3, is strictly analytical. It functions through Isotope Dilution Mass Spectrometry (IDMS) to compensate for matrix effects, extraction inefficiencies, and ionization variability. This guide provides a validated framework for integrating Moxonidine-13C,d3 into LC-MS/MS workflows to ensure regulatory-grade data integrity.
Introduction: The Bioanalytical Challenge
Moxonidine is a centrally acting antihypertensive agent that selectively stimulates imidazoline I1 receptors in the rostral ventrolateral medulla (RVLM), reducing sympathetic nervous system activity.[1][2][3]
Why Precision Matters:
-
Low Dosage: Therapeutic doses are low (0.2–0.4 mg/day), resulting in picogram-level plasma concentrations (Cmax ~1–3 ng/mL).
-
Matrix Complexity: Human plasma contains phospholipids and salts that suppress ionization in Electrospray Ionization (ESI), leading to signal instability.
-
Regulatory Rigor: Pharmacokinetic (PK) and bioequivalence studies require robust reproducibility, which external calibration alone cannot guarantee.
The use of Moxonidine-13C,d3 addresses these challenges by providing a reference signal that mirrors the analyte's physicochemical behavior exactly, neutralizing variability.
The Internal Standard: Moxonidine-13C,d3
The reliability of an internal standard depends on its "isotopic fidelity"—how closely it mimics the analyte without chemically interfering with it.
Chemical Identity[3][4]
-
Analyte: Moxonidine (
)[3] -
Internal Standard: Moxonidine-13C,d3 (
) -
Mass Shift: +4 Da (Daltons).
-
One Carbon-13 (
) atom (+1 Da). -
Three Deuterium (
) atoms (+3 Da). -
Total Shift: Ensures the IS signal (
246) does not overlap with the natural isotopic envelope of the analyte ( 242).
-
Structural Integrity
The labeling is typically placed on the methyl group or the imidazoline ring, ensuring the label is stable and not subject to hydrogen-deuterium exchange (HDX) in aqueous buffers.
Analytical Mechanism of Action
The "mechanism" of Moxonidine-13C,d3 is defined by its role in Isotope Dilution Mass Spectrometry (IDMS) . It acts as a dynamic normalizer throughout the analytical workflow.
Mechanism 1: Chromatographic Co-elution
Because Moxonidine-13C,d3 is chemically nearly identical to Moxonidine, they co-elute (emerge from the LC column at the same time).
-
Benefit: Both compounds enter the Mass Spectrometer source simultaneously.
-
Result: They experience the exact same matrix environment at the moment of ionization.
Mechanism 2: Ionization Normalization (Matrix Effect Compensation)
In ESI, co-eluting matrix components (e.g., phospholipids) compete for charge, causing "Ion Suppression."
-
Without IS: Suppression reduces the analyte signal unpredictably, causing errors.
-
With Moxonidine-13C,d3: If the matrix suppresses the analyte signal by 40%, it also suppresses the IS signal by 40%.
-
Calculation: The ratio of Analyte Area to IS Area remains constant, canceling out the error.
Mechanism 3: Extraction Recovery Tracking
Any loss of analyte during sample preparation (e.g., partial recovery in Liquid-Liquid Extraction) is mirrored by the IS.
Visualizing the Mechanism
The following diagram illustrates how Moxonidine-13C,d3 normalizes data against matrix effects.
Figure 1: The Analytical Mechanism of Action. The IS and Analyte experience identical ionization suppression from the matrix. By calculating the ratio of their signals, the suppression effect is mathematically canceled out.
Experimental Protocol: Validated Workflow
This protocol is designed for high-sensitivity quantitation (LLOQ ~10 pg/mL) in human plasma.
Reagents & Preparation
-
Stock Solution: Dissolve Moxonidine-13C,d3 in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute to 50 ng/mL in 50:50 Methanol:Water.
-
Buffer: 10mM Ammonium Acetate (pH 4.5).
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation for cleaner extracts and reduced matrix effects.
-
Aliquot: Transfer 250 µL human plasma into a glass tube.
-
Spike IS: Add 50 µL of Working IS Solution (Moxonidine-13C,d3). Vortex 10s.
-
Note: Spiking before extraction ensures recovery tracking.
-
-
Alkalinize: Add 100 µL saturated Sodium Bicarbonate (
) to ensure the drug is in its non-ionized (organic-soluble) form. -
Extract: Add 3 mL Ethyl Acetate . Vortex vigorously for 5 mins.
-
Separate: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Evaporate: Transfer organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 150 µL Mobile Phase.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
B: Acetonitrile.[4]
-
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3 mins.
MRM Transitions (Quantitation)
The following Multiple Reaction Monitoring (MRM) transitions utilize the stable isotope mass shift.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Moxonidine | 242.1 | 206.1 (loss of HCl) | 25 | 100 |
| Moxonidine-13C,d3 | 246.1 | 210.1 (loss of HCl) | 25 | 100 |
Note: The +4 Da shift is maintained in the fragment ion (206 -> 210), confirming the label is located on the core structure retained during fragmentation.
Validation & Quality Control
A self-validating system requires monitoring the IS response across the entire run.
IS Response Plot
Plot the peak area of Moxonidine-13C,d3 for every sample in the batch.
-
Acceptance Criteria: The IS area should not deviate > ±15% from the mean of the calibration standards.
-
Drift Warning: A systematic decrease in IS area indicates matrix accumulation on the column or source contamination.
Cross-Signal Interference (Crosstalk)
Verify the isotopic purity:
-
Inject Pure IS: Monitor the Analyte transition (242->206). Signal should be < 20% of LLOQ.
-
Inject Pure Analyte (ULOQ): Monitor the IS transition (246->210). Signal should be < 5% of IS response.
Pharmacological Context (Reference)
While the analytical mechanism is the focus of this guide, the biological mechanism drives the need for analysis.
Figure 2: Pharmacological Mechanism of Action.[5] Moxonidine targets central I1 receptors to lower blood pressure.[1][2][3][6][7]
References
-
Moxonidine Pharmacodynamics & Mechanism
-
LC-MS/MS Quantitation of Moxonidine
- Source: Journal of Pharmaceutical and Biomedical Analysis.
-
URL:[Link]
-
Matrix Effect Compensation via Stable Isotopes
-
Moxonidine-13C,d3 Product Specification
-
Strategies for Matrix Effect Elimination
- Source: LCGC (Chromatography Online).
-
URL:[Link]
Sources
- 1. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxonidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Moxonidine - Wikipedia [en.wikipedia.org]
- 4. jchr.org [jchr.org]
- 5. droracle.ai [droracle.ai]
- 6. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. waters.com [waters.com]
- 10. theclinivex.com [theclinivex.com]
- 11. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research Applications of Labeled Moxonidine: A Technical Guide
Executive Summary
Moxonidine (4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine) represents a critical tool in neuropharmacology, specifically for distinguishing between Imidazoline Type 1 (I1) receptors and
This guide details the technical application of labeled Moxonidine in early-stage research, focusing on radioligand binding assays, autoradiographic localization, and the elucidation of the unique PC-PLC signaling pathway.
Molecular Pharmacology & Labeling Strategies[2]
The utility of Moxonidine in research hinges on its selectivity profile.[2] Unlike clonidine, Moxonidine exhibits low affinity for
Labeling Chemistry
Two primary isotopes are utilized depending on the experimental resolution required:
| Isotope | Labeling Position | Application | Half-Life |
| Tritium ( | Typically at the imidazoline ring or methyl group | In vitro binding assays, receptor density ( | 12.3 years |
| Carbon-11 ( | O-methyl position (via [ | In vivo PET imaging (Pharmacokinetics/Receptor Occupancy). | 20.4 min |
Expert Insight: For saturation binding assays, [
In Vitro Characterization: Radioligand Binding Assays[4][5][6][7]
The most critical application of labeled Moxonidine is determining the affinity constant (
Experimental Design: The "Masking" Protocol
Because Moxonidine retains residual affinity for
Reagents:
-
Radioligand: [3H]-Moxonidine (Specific Activity: ~60-80 Ci/mmol).
-
-Blocker (Mask): SK&F 86466 or Rauwolscine (10
M). -
Non-specific Binding Determinant: Phentolamine (10
M) or unlabeled Moxonidine (100 M).
Step-by-Step Protocol
-
Membrane Preparation: Homogenize tissue (e.g., RVLM) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 mins. Repeat wash to remove endogenous ligands.[3]
-
Incubation:
-
Prepare assay tubes containing 100
g membrane protein. -
Add SK&F 86466 (10
M) to all tubes to occlude receptors. -
Add increasing concentrations of [3H]-Moxonidine (0.5 nM – 20 nM).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Note: I1 binding is slow-associating; insufficient time yields underestimated
.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).
-
Quantification: Liquid scintillation counting.
Data Analysis Workflow
The following diagram illustrates the logic flow for distinguishing specific I1 binding from non-specific noise.
Caption: Workflow for isolating I1-imidazoline receptor binding parameters using a pharmacological masking strategy.
Ex Vivo Localization: Autoradiography[6][8]
Autoradiography provides spatial resolution, confirming that Moxonidine binding sites align with vasomotor centers rather than general adrenergic nuclei.
Target Validation
-
Primary Target: Rostral Ventrolateral Medulla (RVLM).[4][5][6]
-
Secondary Target: Kidney (Proximal Tubules).
-
Negative Control: Nucleus of the Solitary Tract (NTS) – predominantly
, should show low signal with [3H]-Moxonidine if masked correctly.
Protocol
-
Sectioning: Cryostat sections (10-20
m) of rat brain mounted on gelatin-coated slides. -
Pre-incubation: 30 min in Tris-HCl to remove endogenous imidazolines.
-
Labeling: Incubate with 5 nM [3H]-Moxonidine + 10
M Rauwolscine (to block ) for 60 min. -
Washing: 2 x 5 min washes in ice-cold buffer, followed by a rapid distilled water dip (removes salt).
-
Exposure: Expose to tritium-sensitive film (e.g., Hyperfilm) for 4-8 weeks.
-
Analysis: Densitometric analysis comparing RVLM optical density vs. background.
Signaling Mechanism Elucidation
Unlike
The PC-PLC Pathway
Research using labeled Moxonidine in PC12 cells (which lack
Caption: The Moxonidine-activated signaling cascade via I1-receptors, distinct from the alpha-2 adrenergic cAMP pathway.
Quantitative Reference Data
The following table summarizes key binding constants derived from [3H]-Moxonidine assays, useful for benchmarking new experiments.
| Receptor Subtype | Tissue Source | Selectivity Ratio (vs I1) | |
| I1-Imidazoline | Bovine RVLM | 4.0 ± 0.5 | - |
| Rat Cortex | 280 ± 30 | ~70-fold | |
| Rat Kidney | >2,000 | >500-fold |
Note: Data represents consensus values from bovine and rat models. Human values typically show similar selectivity profiles.
References
-
Ernsberger, P., et al. (1993). "A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist."[6][7] Cardiovascular Drugs and Therapy.
-
Molderings, G. J., et al. (1993). "Characterization of imidazoline receptors in the bovine adrenal medulla." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Chan, C. K., & Head, G. A. (1996). "Relative importance of central imidazoline receptors for the antihypertensive effects of moxonidine and rilmenidine." Journal of Hypertension.
-
Separovic, D., et al. (1997). "Moxonidine activates a phosphatidylcholine-selective phospholipase C in PC12 cells."[8][9] Journal of Pharmacology and Experimental Therapeutics.
-
Piletz, J. E., et al. (2000). "Imidazoline receptor drug discovery: the I1-imidazoline receptor as a therapeutic target." Expert Opinion on Therapeutic Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 3. Autoradiography [fz-juelich.de]
- 4. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding isotope effects of Moxonidine-13C,d3 in mass spec
Executive Summary
In the high-sensitivity bioanalysis of Moxonidine—a centrally acting antihypertensive requiring quantification at low pg/mL levels—the choice of Internal Standard (IS) is the single most critical variable governing assay robustness. While structural analogs like Clonidine were historically used, they fail to adequately compensate for matrix effects in modern high-throughput LC-MS/MS.
This guide details the physicochemical behavior of Moxonidine-13C,d3 , a hybrid Stable Isotope Labeled (SIL) IS. It explores the "Deuterium Effect" on chromatography, the mass spectral resolution required to avoid chlorine-isotope cross-talk, and provides a validated workflow for integrating this standard into regulated bioanalytical methods.
The Physics of the Hybrid Standard
The "13C,d3" designation represents a strategic engineering balance between isotopic purity , cost , and chromatographic fidelity .
Structural Configuration & Mass Shift
Moxonidine (
-
Three Deuterium atoms (
): Usually on the 2-methyl group of the pyrimidine ring ( ). -
One Carbon-13 atom (
): Located within the stable pyrimidine ring structure.
Total Mass Shift: +4 Da.
-
Analyte
: 242.1 -
IS
: 246.1
Isotopic Resolution and Chlorine Interference
Moxonidine contains a chlorine atom, which naturally exists as
-
Risk: If a
Da IS (e.g., Moxonidine-d2) were used, the analyte's natural isotope would contribute significantly to the IS channel (Cross-talk), biasing the calibration curve intercept. -
Solution: The
Da shift of Moxonidine-13C,d3 places the IS mass ( 246) well beyond the isotopic envelope of the analyte.
| Species | Monoisotopic Mass ( | Chlorine Isotope ( | Interference Potential |
| Moxonidine | 242.1 ( | 244.1 ( | None to IS |
| Moxonidine-13C,d3 | 246.1 ( | 248.1 ( | None from Analyte |
The Chromatographic Isotope Effect (CIE)
The most technically demanding aspect of using Moxonidine-13C,d3 is managing the Chromatographic Deuterium Effect . Unlike
Mechanism of the Shift
The
-
Result: The deuterated IS elutes earlier than the non-labeled analyte.
-
The Risk: If the retention time shift (
) is too large, the IS and the analyte may elute in different "matrix zones." If the analyte elutes during a region of ion suppression (e.g., phospholipids) and the IS elutes slightly earlier in a clean region, the IS will not correct for the suppression, leading to under-quantification.
Visualization: The Matrix Effect Disconnect
The following diagram illustrates the danger of excessive
Caption: Schematic of the Chromatographic Isotope Effect where differential elution leads to uncompensated matrix effects.
Mass Spectrometry Dynamics & Transition Selection
To ensure the label is tracked correctly, the Selected Reaction Monitoring (SRM) transitions must be chosen based on the fragmentation pattern.
Fragmentation Pathway
Moxonidine typically fragments via the cleavage of the imidazoline ring or loss of the chlorine/HCl group.
-
Precursor:
-
Primary Product:
201 (Loss of imidazoline fragment ) or 171.
IS Transition Logic:
Since the labels (
-
Analyte Transition:
-
IS Transition:
(Retains +4 shift)
Note: Always verify the exact labeling position from the Certificate of Analysis (CoA). If the d3 is on the imidazoline ring (rare), the label would be lost in this transition.
Experimental Protocol: Method Development & Validation
This protocol ensures the IS performs its function of correcting matrix effects and recovery variations.[3]
Phase 1: Tuning and Transition Verification
-
Infusion: Infuse
solutions of Moxonidine and Moxonidine-13C,d3 separately. -
Cross-Talk Check:
-
Inject IS only -> Monitor Analyte channel (
). Target: of LLOQ response. -
Inject ULOQ Analyte -> Monitor IS channel (
). Target: of IS response.
-
Phase 2: Chromatographic Optimization (Mitigating CIE)
The goal is to minimize
-
Column Selection: Use a column with high carbon loading (e.g., C18) but consider C8 or Phenyl-Hexyl phases. Phenyl phases often show reduced deuterium isotope separation compared to C18.
-
Mobile Phase: Avoid pure aqueous starts. A gradient starting at 10-15% organic modifier (Methanol/Acetonitrile) helps collapse the slight hydrophobicity difference.
-
Criteria: The IS peak retention time should be within
minutes of the analyte peak.
Phase 3: Matrix Factor (MF) Evaluation
This is the ultimate test of the IS utility.
-
Extract 6 lots of blank plasma.
-
Spike post-extraction with Analyte (Low QC level) and IS.
-
Compare peak areas to neat solution standards.
-
Calculation:
-
Acceptance: The CV of the IS-Normalized MF across 6 lots must be
. If the IS corrects properly, this ratio should be close to 1.0, even if the absolute Matrix Factor is 0.5 (suppression).
Data Presentation: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| IS Response Drift | Inconsistent Matrix Effect due to | Adjust gradient slope to co-elute IS/Analyte; Switch to Phenyl-Hexyl column. |
| Interference in IS Channel | Analyte concentration too high (Isotopic overlap). | Verify |
| Low IS Recovery | Extraction inefficiency. | The IS must be added before any extraction step (LLE/SPE) to track recovery. |
| Signal "Cross-Talk" | Impure IS standard (contains d0). | Check CoA for isotopic purity ( |
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[3] (2011).[3][4] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[3][5] Retrieved from [Link]
- Wang, S., et al. "Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation." Journal of Mass Spectrometry, 2007.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030.
Sources
Methodological & Application
High-resolution mass spectrometry for Moxonidine-13C,d3 analysis
Application Note: High-Resolution Mass Spectrometry (HRMS) Quantification of Moxonidine using Stable Isotope Dilution (
Executive Summary
This application note details a rigorous protocol for the quantification of Moxonidine in biological matrices (plasma/serum) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). By utilizing a stable isotope-labeled internal standard (Moxonidine-
Chemical Context & Analyte Properties[1][2][3][4][5][6][7][8][9][10][11]
Understanding the physicochemical nature of Moxonidine is prerequisite to method design. It is a centrally acting antihypertensive (imidazoline
| Property | Data | Experimental Implication |
| Analyte | Moxonidine | Target Analyte |
| Formula | Contains Chlorine (distinct isotopic pattern) | |
| Exact Mass ( | 242.0803 Da | Requires <5 ppm mass accuracy window |
| Internal Standard | Moxonidine- | Mass shift of +4.02 Da (approx |
| pKa | ~7.1 - 7.4 (Basic) | Ionizes well in ESI(+); Retention depends on pH |
| LogP | ~1.5 | Moderately polar; suitable for RP-LC or HILIC |
| Solubility | Methanol, Ethyl Acetate | Efficient recovery with Liquid-Liquid Extraction (LLE) |
The Role of High-Resolution MS
Moxonidine contains a chlorine atom, resulting in a characteristic 3:1 isotopic ratio (
Experimental Workflow Visualization
The following diagram outlines the critical path from sample preparation to data processing.
Caption: Step-by-step workflow for Moxonidine quantification, emphasizing the integration of the Internal Standard (IS) prior to extraction to normalize recovery variances.
Detailed Protocols
Protocol 4.1: Sample Preparation (Alkaline Liquid-Liquid Extraction)
Rationale: Moxonidine is basic (pKa ~7.4).[4] Adjusting the sample pH to ~9.0 suppresses ionization, rendering the molecule neutral and driving it into the organic phase. This yields cleaner extracts than protein precipitation.
-
Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.
-
IS Spike: Add 20 µL of Moxonidine-
working solution (e.g., 100 ng/mL in methanol). Vortex for 10 sec. -
Alkalization: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Vortex gently.
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Agitation: Shake/tumble for 10 minutes at room temperature.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (organic layer) to a fresh tube.
-
Drying: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and centrifuge.
Protocol 4.2: LC-HRMS Instrument Conditions
Rationale: A high-pH resistant C18 column is selected to improve the retention and peak shape of the basic Moxonidine molecule.
Chromatography (UHPLC):
-
Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.35 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 5% B
-
7.0 min: Stop (Re-equilibration)
-
-
Column Temp: 40°C.
Mass Spectrometry (Orbitrap/Q-TOF):
-
Source: Heated Electrospray Ionization (HESI/ESI) Positive Mode.
-
Spray Voltage: 3500 V.
-
Scan Mode: Parallel Reaction Monitoring (PRM) or Full Scan (if sensitivity allows). PRM is preferred for lower LOQ.
-
Resolution: 35,000 or 70,000 (FWHM at m/z 200).
-
Isolation Window: 1.5 m/z (isolates precursor).
-
Precursor Ions:
-
Moxonidine: 242.0803 (
) -
Moxonidine-
: ~246.09 (Exact mass depends on specific labeling positions).
-
Validation Framework (Self-Validating Logic)
To ensure "Trustworthiness" (Part 2 of requirements), the method must demonstrate it is under control.
Isotopic Contribution & Cross-Talk
Because Chlorine has a heavy isotope (
-
Test: Inject a high concentration of Native Moxonidine (ULOQ) and monitor the IS channel.
-
Requirement: The response in the IS channel must be < 5% of the IS response in the LLOQ sample.
-
Logic: The M+4 isotope of native Moxonidine is naturally very low abundance (
is +2, so M+4 requires + two atoms, probability is negligible). The primary risk is actually Moxonidine- containing impurities (e.g., d0 or d1) that show up in the native channel.
Matrix Factor (MF) Calculation
HRMS is less susceptible to background noise but equally susceptible to ion suppression.
-
IS Normalized MF:
. This value should be close to 1.0 (0.85 - 1.15), proving the IS tracks the analyte perfectly through the suppression zones.
Deuterium Exchange Check
Critical Warning: If the deuterium labels are on exchangeable protons (e.g., -NH), they will swap with solvent H within minutes.
-
Verification: Incubate the IS in the reconstitution solvent for 24 hours. Inject at T=0 and T=24h.
-
Pass Criteria: No drop in the M+4 signal intensity or appearance of M+3/M+2 peaks. Note: Commercial Moxonidine-d3 usually labels the methyl/methoxy groups, which are stable.
Troubleshooting & Optimization Logic
Caption: Decision tree for diagnosing sensitivity loss, focusing on pKa-dependent extraction and instrument calibration.
References
-
Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Rudolph, M., et al. (1992).[6] Determination of moxonidine in plasma by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (Foundational reference for Moxonidine extraction properties).
-
Zhao, L., et al. (2006).[7] Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (Establishes LC-MS baselines).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Complementary regulatory standard).[8]
Sources
- 1. Moxonidine | 75438-57-2 [chemicalbook.com]
- 2. Moxonidine - Wikipedia [en.wikipedia.org]
- 3. jchr.org [jchr.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. theclinivex.com [theclinivex.com]
UPLC-MS/MS Assay for Moxonidine in Human Plasma using a Stable Isotope Labeled Internal Standard
Abstract & Scope
This technical guide details a robust, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Moxonidine in human plasma. Designed to support pharmacokinetic (PK) and bioequivalence studies, this assay achieves a Lower Limit of Quantification (LLOQ) of 20 pg/mL .
The protocol utilizes Moxonidine-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction variability. Sample preparation is performed via Liquid-Liquid Extraction (LLE) under alkaline conditions, ensuring high recovery and extract cleanliness.
Introduction & Scientific Rationale
Pharmacology and Analytical Challenge
Moxonidine is a centrally acting antihypertensive agent and a selective agonist at the imidazoline I1 receptor.[1][2][3][4] It is a polar, basic compound (pKa ~7.4) with low therapeutic plasma concentrations (Cmax ~1-3 ng/mL following a 0.2 mg dose).
-
Challenge: The low circulating levels require an assay with picogram-level sensitivity.
-
Polarity: Its polarity makes retention on standard C18 columns challenging without ion-pairing reagents or specific buffer systems.
-
Matrix Effects: Plasma phospholipids can suppress ionization, necessitating a clean extraction technique.
The Role of the Internal Standard (SIL-IS)
While structural analogs like Clonidine have been used, they do not perfectly track the ionization suppression or extraction efficiency of Moxonidine. This protocol mandates Moxonidine-d4 (deuterated on the imidazoline ring).
-
Co-elution: The SIL-IS co-elutes with the analyte, experiencing the exact same matrix environment at the electrospray source.
-
Compensation: It automatically corrects for signal variation due to evaporation, injection volume, and ionization efficiency.
Experimental Design Strategy
The method relies on three pillars of bioanalytical integrity:
-
Alkaline LLE: Basification with NaHCO3 suppresses the ionization of the basic amine, driving Moxonidine into the organic phase (Ethyl Acetate).
-
UPLC Separation: A sub-2-micron C18 column provides high peak capacity, separating the analyte from early-eluting polar interferences.
-
Positive ESI-MS/MS: Protonated precursors [M+H]+ are fragmented to specific product ions for high selectivity.
Workflow Visualization
Figure 1: Analytical workflow from sample preparation to data analysis.
Materials & Reagents
| Category | Item | Specification |
| Standards | Moxonidine Reference Std | >99% Purity |
| Moxonidine-d4 (IS) | >98% Isotopic Purity | |
| Solvents | Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade | |
| Ethyl Acetate | HPLC Grade | |
| Water | Milli-Q / LC-MS Grade | |
| Additives | Ammonium Acetate | Molecular Biology Grade |
| Formic Acid | LC-MS Grade | |
| Sodium Bicarbonate (NaHCO3) | AR Grade | |
| Matrix | Human Plasma | K2EDTA (Drug-free) |
Instrumentation & Conditions
Liquid Chromatography (UPLC)
-
System: Waters ACQUITY UPLC H-Class (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Rationale: The BEH particle allows high pH stability (though we use neutral pH here) and excellent peak shape for bases.
-
-
Column Temp: 40°C
-
Sample Temp: 10°C
-
Injection Volume: 5-10 µL
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH ~6.8)
-
B: Acetonitrile
Gradient Program:
| Time (min) | Flow (mL/min) | %A | %B | Curve |
|---|---|---|---|---|
| 0.00 | 0.40 | 90 | 10 | Initial |
| 0.50 | 0.40 | 90 | 10 | 6 |
| 2.50 | 0.40 | 10 | 90 | 6 |
| 3.00 | 0.40 | 10 | 90 | 6 |
| 3.10 | 0.40 | 90 | 10 | 1 |
| 4.00 | 0.40 | 90 | 10 | 1 |
Mass Spectrometry (MS/MS)
-
System: Sciex QTRAP 5500 / 6500+ or Waters Xevo TQ-XS
-
Ionization: Electrospray Ionization (ESI), Positive Mode[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)[6]
Source Parameters (Typical for Sciex):
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 500°C
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Role |
|---|---|---|---|---|---|
| Moxonidine | 242.1 | 206.1 | 70 | 25 | Quantifier |
| 242.1 | 199.1 | 70 | 35 | Qualifier |
| Moxonidine-d4 | 246.1 | 210.1 | 70 | 25 | Internal Standard |
Note: The transition 242.1 -> 206.1 corresponds to the loss of HCl (36 Da), a characteristic fragmentation for chlorinated imidazolines.
Sample Preparation Protocol
This protocol uses Liquid-Liquid Extraction (LLE) . It is superior to protein precipitation for this assay because it removes phospholipids that cause matrix effects.
Step-by-Step Procedure:
-
Thawing: Thaw plasma samples at room temperature and vortex gently.
-
Aliquot: Transfer 250 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 25 µL of Moxonidine-d4 working solution (e.g., 50 ng/mL in 50% MeOH). Vortex for 10 seconds.
-
Basification: Add 50 µL of saturated Sodium Bicarbonate (NaHCO3) solution.
-
Critical Step: This adjusts the pH to >8.0, ensuring Moxonidine is in its non-ionized free base form, maximizing extraction efficiency into the organic solvent.
-
-
Extraction: Add 1.5 mL of Ethyl Acetate.
-
Mixing: Vortex vigorously for 5 minutes or use a reciprocating shaker.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer 1.2 mL of the upper organic layer (supernatant) to a clean glass tube. Avoid disturbing the interface.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (90:10 Buffer:ACN). Vortex for 1 minute.
-
Clarification: Centrifuge at 10,000 rpm for 5 minutes to remove any particulates. Transfer to UPLC vials.
Method Validation Parameters
Validation should follow FDA or EMA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Range: 20 pg/mL to 5000 pg/mL.
-
Weighting: 1/x² linear regression.
-
LLOQ: 20 pg/mL (Signal-to-Noise ratio > 10:1).
Accuracy & Precision
| Level | Concentration (pg/mL) | Intra-day CV (%) | Accuracy (%) |
| LLOQ | 20 | < 15.0 | 85-115 |
| LQC | 60 | < 10.0 | 90-110 |
| MQC | 2000 | < 8.0 | 90-110 |
| HQC | 4000 | < 5.0 | 90-110 |
Recovery & Matrix Effect
-
Extraction Recovery: Should be consistent (>70%) across LQC, MQC, and HQC levels.
-
Matrix Factor: The IS-normalized matrix factor should be close to 1.0 (0.9 - 1.1), indicating the SIL-IS is effectively compensating for any suppression.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Column clogging from plasma particulates. | Ensure high-speed centrifugation after reconstitution.[7] Use a pre-column filter. |
| Low Sensitivity | Incorrect pH during extraction. | Check NaHCO3 solution. Ensure pH > 8.0 before adding ethyl acetate. |
| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Acetate concentration is at least 5-10 mM. |
| Carryover | Adsorption to injector needle. | Use a needle wash with high organic content (e.g., ACN:MeOH:Water:Formic Acid). |
References
-
Rudolph, M. (2020). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Zhao, L., Ding, L., & Wei, X. (2006).[4][8] Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 989-994.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
-
Cayman Chemical. (2022).[3] Moxonidine Product Information & Solubility.
-
MedChemExpress. (2023). Moxonidine-d4 (Internal Standard) Product Overview.
Sources
- 1. jchr.org [jchr.org]
- 2. rjptonline.org [rjptonline.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: Mitigation of Matrix Effects in the LC-MS/MS Analysis of Moxonidine using Stable Isotope Dilution
Abstract
The quantification of Moxonidine in biological fluids by LC-MS/MS is frequently compromised by ion suppression arising from endogenous phospholipids. This application note details a robust protocol for mitigating these matrix effects. Unlike generic protein precipitation (PPT) methods, this guide advocates for Liquid-Liquid Extraction (LLE) using ethyl acetate to physically remove matrix interferences. Furthermore, it details the validation of Moxonidine-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) to compensate for residual ionization competition, ensuring compliance with FDA and EMA bioanalytical guidelines.
Introduction & Analytical Challenges
Moxonidine is a selective agonist at imidazoline
However, ESI is highly susceptible to Matrix Effects (ME) . In plasma analysis, glycerophosphocholines (phospholipids) co-elute with analytes, competing for charge on the surface of ESI droplets. Because Moxonidine is often analyzed in the positive ion mode (ESI+), it competes directly with these abundant, positively charged endogenous lipids.
The Solution: Orthogonal Defense
-
Sample Preparation: Shift from Protein Precipitation (which leaves phospholipids in the sample) to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) to remove the source of suppression.
-
Internal Standardization: Use Moxonidine-d4. Because it is chemically identical (save for mass), it co-elutes with the analyte and experiences the exact same suppression event, mathematically normalizing the error.
Mechanism of Ion Suppression
The following diagram illustrates the "Charge Competition Model," explaining why the labeled standard is effective.
Figure 1: Mechanism of Ion Suppression in ESI. Phospholipids monopolize the droplet surface, preventing Moxonidine ionization. The SIL-IS tracks this suppression perfectly.
Experimental Protocol
Materials & Reagents
-
Analyte: Moxonidine Reference Standard.
-
Internal Standard: Moxonidine-d4 (Deuterated).
-
Extraction Solvent: Ethyl Acetate (HPLC Grade). Note: Ethyl acetate is chosen over acetonitrile (PPT) because phospholipids have poor solubility in ethyl acetate, remaining in the aqueous waste layer.
-
Buffer: 10mM Ammonium Acetate (pH adjusted to 8.5 with Ammonia). High pH ensures Moxonidine is uncharged (free base), improving extraction efficiency into the organic layer.
Sample Preparation (Liquid-Liquid Extraction)
This protocol yields cleaner extracts than protein precipitation.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike: Add 20 µL of Moxonidine-d4 working solution (e.g., 50 ng/mL).
-
Alkalinize: Add 100 µL of 100mM Ammonium Carbonate (pH 9.0). Critical Step: This drives the analyte to its neutral state.
-
Extract: Add 2.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant (organic top layer) to a clean tube. Avoid the interface (lipids/proteins).
-
Dry: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 150 µL of Mobile Phase (90% Aqueous).
LC-MS/MS Conditions
Chromatography:
-
Column: C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6mm, 3.5 µm).
-
Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.6 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Divert to Waste (Salt removal) |
| 1.10 | 80 | Ramp (Elute Analyte) |
| 3.00 | 80 | Hold |
| 3.10 | 10 | Re-equilibrate |
| 5.00 | 10 | End Run |
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive Mode.
-
Source Temp: 450°C.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Moxonidine | 242.1 | 171.1 | 25 |
| Moxonidine-d4 | 246.1 | 175.1 | 25 |
Note: Transitions must be tuned for the specific lot of internal standard, as labeling positions may vary.
Matrix Effect Assessment Protocol
To validate the method according to FDA/EMA guidelines, you must quantify the Matrix Factor (MF) .[4] Do not rely solely on recovery; you must isolate the suppression effect.
The Matuszewski Method (Post-Extraction Spike)
Prepare three sets of samples:
-
Set A (Neat Standard): Analyte/IS in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank plasma extracted first, then spiked with Analyte/IS.
-
Set C (Pre-Extraction Spike): Plasma spiked with Analyte/IS, then extracted (Standard QC).
Calculation Logic
-
Absolute Matrix Effect (ME):
-
Result < 100% indicates Ion Suppression.
-
Result > 100% indicates Ion Enhancement.
-
-
IS-Normalized Matrix Factor (MF):
Workflow Diagram
Figure 2: Workflow for determining the IS-Normalized Matrix Factor. This must be performed on at least 6 different lots of plasma.[5]
Results & Discussion
Acceptance Criteria
According to FDA Bioanalytical Method Validation Guidance (2018):
-
The IS-Normalized Matrix Factor must have a Coefficient of Variation (CV) ≤ 15% across 6 different lots of plasma (including hemolyzed and lipemic lots).
-
The absolute matrix effect does not need to be 100%, but it must be consistent (reproducible) and corrected by the IS.
Expected Outcomes
-
Protein Precipitation (PPT): Typically shows high suppression (ME ≈ 40-60%) and high variability (CV > 15%). Phospholipids elute continuously, causing "drifting" baselines.
-
Liquid-Liquid Extraction (LLE): With the protocol above, expect ME ≈ 85-95% (minimal suppression) and CV < 5%. The ethyl acetate extraction excludes the polar phospholipids.
Troubleshooting
If the IS-Normalized MF fails (CV > 15%):
-
Check Retention Time: Does the d4 standard elute exactly with the analyte? If the deuterium isotope effect causes separation, the correction will fail.
-
Phospholipid Check: Monitor m/z 184 (Phosphatidylcholine head group) to see if lipids are co-eluting with Moxonidine. If so, extend the gradient or switch to a Phenyl-Hexyl column for different selectivity.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]
- Rudolph, M., et al. (2004). Determination of moxonidine in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for LLE extraction efficiency).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Moxonidine-13C,d3 Recovery from Plasma
Welcome to the technical support center for the bioanalysis of Moxonidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of Moxonidine-13C,d3 from plasma samples. As a stable isotope-labeled internal standard, consistent and high recovery of Moxonidine-13C,d3 is paramount for accurate quantification of Moxonidine in pharmacokinetic and bioequivalence studies.
Understanding the Analyte: Moxonidine
Moxonidine is a centrally acting antihypertensive agent.[1][2] From a bioanalytical perspective, its chemical properties dictate the extraction strategy. Moxonidine is a low molecular weight, basic, and polar drug.[3] These characteristics are crucial when developing an effective sample preparation method.
| Property | Value | Source |
| Chemical Formula | C9H12ClN5O | [4] |
| Molar Mass | 241.68 g·mol−1 | [4] |
| Nature | Basic, polar drug | [3] |
| Protein Binding | 7.2–10% | [4] |
| Moxonidine-13C,d3 Formula | C8¹³CH9D3ClN5O | [5] |
| Moxonidine-13C,d3 Molar Mass | 245.69 g/mol | [5] |
Troubleshooting Guide: Improving Recovery
This section is structured in a question-and-answer format to directly address common challenges encountered during the extraction of Moxonidine-13C,d3 from plasma.
Q1: My recovery of Moxonidine-13C,d3 is low and inconsistent. What are the likely causes?
Low and variable recovery is a common issue in bioanalysis and can stem from multiple factors.[6] Since Moxonidine-13C,d3 is chemically identical to Moxonidine (apart from the isotopic labeling), it should behave similarly during extraction. Therefore, troubleshooting its recovery will also improve the recovery of the parent drug. The primary areas to investigate are:
-
Suboptimal Sample Pre-treatment: Plasma is a complex matrix. Inadequate pre-treatment can lead to poor extraction efficiency.
-
Inefficient Extraction Method: The chosen Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol may not be optimized for Moxonidine's properties.
-
Analyte Instability: Moxonidine could be degrading during sample handling, storage, or processing.
-
Internal Standard (IS) Issues: Problems with the IS stock solution or its addition to the sample can mimic low recovery.[7]
Q2: How can I optimize my Solid-Phase Extraction (SPE) protocol for better recovery?
SPE is a common and effective technique for extracting Moxonidine from plasma.[3][8] However, each step needs to be carefully optimized.
The Causality Behind the Steps: The goal of SPE is to selectively retain the analyte on a solid sorbent while matrix components are washed away, followed by elution of the purified analyte. For a basic compound like Moxonidine, a cation exchange or a polymeric reversed-phase sorbent is often effective.
Below is a troubleshooting workflow and a detailed protocol.
Detailed SPE Protocol:
-
Sorbent Selection: For a basic compound like Moxonidine, consider mixed-mode cation exchange cartridges or polymeric reversed-phase cartridges (e.g., Agilent Bond Elut Plexa).
-
Sample Pre-treatment: Dilute 0.5 mL of plasma with 0.5 mL of water or a weak acid like 2% phosphoric acid. This reduces viscosity and ensures Moxonidine is protonated (positively charged) for better binding to cation exchange sorbents.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash with 1 mL of water to remove salts and polar interferences.
-
Wash with 1 mL of 5% methanol in water to remove less polar interferences. This step is crucial for reducing matrix effects.
-
-
Elution: Elute Moxonidine with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on Moxonidine, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis.
Q3: When should I consider Liquid-Liquid Extraction (LLE), and how can I optimize it?
LLE is another powerful technique for sample clean-up, particularly when dealing with matrix effects.[9] It works on the principle of partitioning the analyte between two immiscible liquid phases. For Moxonidine, which is a basic compound, adjusting the pH of the aqueous plasma sample is key.
The Causality Behind the Steps: By making the plasma sample basic (pH > 9), Moxonidine is deprotonated, making it less polar and more soluble in an organic extraction solvent. Endogenous interferences can be left behind in the aqueous phase.
Detailed LLE Protocol:
-
Sample Preparation: To 0.5 mL of plasma, add the Moxonidine-13C,d3 internal standard.
-
pH Adjustment: Add a basic buffer, such as sodium hydrogen carbonate, to raise the sample pH above 9.[10] This neutralizes the charge on Moxonidine, increasing its affinity for the organic solvent.
-
Extraction: Add 3-5 mL of an appropriate organic solvent (see table below). Ethyl acetate is a commonly used solvent for this purpose.[10][11]
-
Mixing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough partitioning.
-
Phase Separation: Centrifuge at 4000 rpm for 5-10 minutes to achieve clear separation of the aqueous and organic layers.[3]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
| Solvent | Polarity Index | Notes |
| Ethyl Acetate | 4.4 | Good choice for Moxonidine, commonly used.[10] |
| Methyl tert-butyl ether (MTBE) | 2.5 | Less polar, can offer different selectivity. |
| Dichloromethane | 3.1 | Denser than water (bottom layer), can be more selective but has safety concerns. |
Q4: Could the stability of Moxonidine-13C,d3 be affecting my recovery?
While Moxonidine is generally stable, its stability under your specific experimental conditions should be verified.[12]
-
Bench-Top Stability: Allow plasma samples (spiked with Moxonidine-13C,d3) to sit at room temperature for varying durations (e.g., 4, 8, 24 hours) before extraction. A significant decrease in response over time indicates degradation. Moxonidine has been shown to be stable for at least 6 hours at ambient temperature.[3]
-
Freeze-Thaw Stability: Subject spiked plasma samples to multiple freeze-thaw cycles (e.g., from -70°C to room temperature). Analyze the samples after each cycle to check for degradation. Moxonidine is generally stable for at least four freeze-thaw cycles.[3]
-
Thermal Stability: Moxonidine is thermally stable up to approximately 88°C.[13] Ensure that any heating steps in your sample preparation (e.g., evaporation) do not exceed this temperature.
If instability is detected, minimize the time samples spend at room temperature and reduce the number of freeze-thaw cycles.
Q5: I'm observing significant matrix effects. How can I mitigate them?
Matrix effects, caused by co-eluting endogenous components from the plasma, can suppress or enhance the ionization of Moxonidine-13C,d3, leading to inaccurate results.[3]
-
Improve Clean-up: The most effective way to reduce matrix effects is to improve the sample clean-up.
-
In SPE , add a more rigorous wash step (e.g., with a slightly stronger organic solvent mix) to remove more interferences before elution.
-
In LLE , consider a back-extraction step. After the initial extraction into the organic phase, you can back-extract the Moxonidine into an acidic aqueous phase, leaving neutral and acidic interferences in the organic layer. Then, re-basify the aqueous phase and extract again into a fresh organic solvent.
-
-
Chromatographic Separation: Adjust your LC method to better separate Moxonidine from the interfering matrix components.
-
Dilution: A simple "dilute-and-shoot" approach, while not providing clean-up, can sometimes dilute the matrix components to a level where they no longer cause significant ion suppression.
Frequently Asked Questions (FAQs)
What are the typical mass transitions for Moxonidine for LC-MS/MS analysis? The precursor ion for Moxonidine is m/z 242.05. Common product ions are m/z 206.1 and m/z 199.05.[2][14] For Moxonidine-13C,d3, the precursor ion would be approximately m/z 246.7, with the product ions also shifted accordingly.
What type of LC column is recommended for Moxonidine analysis? A C8 or C18 reversed-phase column is commonly used.[2][3] For example, a Hypurity C8 column (100 x 4.6 mm) has been successfully used.[2]
What are the common metabolites of Moxonidine? The major metabolite is dehydrogenated Moxonidine. Other metabolites include hydroxymethyl moxonidine, hydroxy moxonidine, and dihydroxy moxonidine.[15] These are generally more polar than the parent drug and should be chromatographically separated.
Is protein precipitation a suitable extraction method? While simple, protein precipitation is a "dirtier" extraction method compared to SPE or LLE. It involves adding a solvent like acetonitrile or methanol to precipitate plasma proteins.[16] This method often results in higher matrix effects and may not be suitable for achieving the lowest limits of quantification.
References
-
Fenton, C., Keating, G. M., & Lyseng-Williamson, K. A. (2006). Moxonidine: a review of its use in essential hypertension. Drugs, 66(4), 477–496. Available from: [Link]
-
Reddy, B., Raman, V., Kumar, P., & Kumar, V. (2018). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology, 11(1), 163. Available from: [Link]
-
Wikipedia. (n.d.). Moxonidine. Available from: [Link]
-
Koumaras, C., Tziomalos, K., & Athyros, V. G. (2022). Effects of Moxonidine Administration on Serum Neuropeptide Y Levels in Hypertensive Individuals: A Prospective Observational Study. Medicina (Kaunas, Lithuania), 58(1), 101. Available from: [Link]
-
Zhao, L., Ding, L., Su, X., & Wen, A. (2006). Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 40(1), 95–99. Available from: [Link]
-
He, M. M., Abraham, T. L., & Chow, A. T. (2004). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug metabolism and disposition: the biological fate of chemicals, 32(11), 1260–1268. Available from: [Link]
-
Gachályi, B., Vas, A., & Káldor, A. (1995). Automatic solid-phase extraction and high-performance liquid chromatographic determination of quinidine in plasma. Journal of chromatography. B, Biomedical applications, 674(1), 162–165. Available from: [Link]
-
Reddy, B. K., & Batheja, R. (2018). A LC-MS/MS Quantification of Moxonidine in Plasma. Journal of Chemical Health Risks, 8(01), 71-82. Available from: [Link]
-
Popa, D. S., Vlase, L., & Bodoki, E. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Molecules (Basel, Switzerland), 28(12), 4697. Available from: [Link]
-
Semantic Scholar. (n.d.). Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry.. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Available from: [Link]
-
LCGC International. (2015, June 1). Internal Standard Calibration Problems. Available from: [Link]
-
Li, W., & Cohen, L. H. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of applied bioanalysis, 8(1), 1–11. Available from: [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]
-
Musenga, A., Saracino, M. A., & Roda, G. (2024). Development and Validation of a Sonication-Assisted Dispersive Liquid-Liquid Microextraction Procedure and an HPLC-PDA Method for Quantitative Determination of Zolpidem in Human Plasma and Its Application to Forensic Samples. Separations, 11(6), 162. Available from: [Link]
-
ResearchGate. (n.d.). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Available from: [Link]
-
Georgiev, G., & Dimitrov, M. (2022). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Heliyon, 8(10), e10884. Available from: [Link]
-
Szałek, E., & Gackowska, M. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. Molecules (Basel, Switzerland), 28(5), 2217. Available from: [Link]
Sources
- 1. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Moxonidine - Wikipedia [en.wikipedia.org]
- 5. Moxonidine-13C,d3 | CymitQuimica [cymitquimica.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes [mdpi.com]
Resolving co-eluting peaks with Moxonidine-13C,d3
This guide is structured as an interactive Technical Support Center for bioanalytical scientists. It prioritizes the specific challenges of working with Moxonidine (a polar, basic imidazoline receptor agonist) and its stable isotope-labeled internal standard (IS), Moxonidine-13C,d3 .
Topic: Resolving Co-eluting Peaks & Optimizing LC-MS/MS Specificity
Analyte: Moxonidine (
🔬 Module 1: The Diagnostic Workflow
User Issue: "I see a co-eluting peak interfering with my Moxonidine quantitation."
Before changing your column, you must identify the source of the co-elution. In LC-MS/MS, "co-elution" is only a problem if the interfering peak shares the same mass transition (isobaric) or suppresses ionization.
Interactive Troubleshooting Tree
Use the logic flow below to diagnose the interference type.
Figure 1: Diagnostic logic for classifying co-eluting interferences in LC-MS/MS bioanalysis.
🧪 Module 2: Mass Spectrometric Resolution (The "Isotope" Issue)
Context: Moxonidine contains a Chlorine atom (
The Chlorine Isotope Effect
Unlike simple organic molecules, Moxonidine has a significant M+2 peak naturally.
-
Moxonidine Parent (
): ~242.1 m/z ( ) -
Moxonidine Isotope (
): ~244.1 m/z ( ) -
Internal Standard (
): ~246.1 m/z (Moxonidine-13C,d3)
The Problem: If your mass resolution is low, or if you selected the wrong IS transition, the "tail" of the analyte's isotopic cluster can bleed into the IS channel, or vice versa.
Protocol: Optimizing MRM Transitions
To resolve "spectral" co-elution, ensure your transitions do not overlap.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role / Notes |
| Moxonidine | 242.1 ( | 201.1 | 25 | Quantifier. Loss of cyclopropyl/methyl group. |
| Moxonidine | 242.1 | 44.0 | 35 | Qualifier. Imidazoline ring fragment. |
| Moxonidine-13C,d3 | 246.1 | 205.1 | 25 | IS Quantifier. Maintains +4 shift in fragment. |
⚠️ Critical Warning: Do not use a +2 Da IS (e.g., Moxonidine-d2) or a +3 Da IS if the resolution is poor. The
⚗️ Module 3: Chromatographic Resolution (The "Matrix" Issue)
User Issue: "My IS and Analyte are co-eluting with a phospholipid peak, causing suppression."
Moxonidine is a polar base (
Protocol A: The "High pH" Strategy (Recommended)
By increasing pH, you suppress ionization of the basic amine, increasing hydrophobicity and retention on C18.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Gemini NX), 2.1 x 50 mm, 3 µm.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B.
-
Benefit: Moxonidine retains longer, separating it from the early-eluting polar matrix soup.
Protocol B: The HILIC Strategy (Alternative)
If you must use acidic conditions (for MS sensitivity), use HILIC to retain the polar cation.
-
Column: Bare Silica or Zwitterionic HILIC.
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (Water).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Isocratic: 15% A / 85% B.[1]
-
Benefit: Elution order is reversed. Matrix lipids elute early (non-retained), Moxonidine elutes late.
📉 Module 4: Sample Preparation (Removing the Interference)
If chromatography cannot resolve the peak, you must remove the interferent before injection.
Comparison of Extraction Methods:
| Method | Suitability for Moxonidine | Pros | Cons |
| Protein Precipitation (PPT) | Low | Fast, cheap. | Leaves phospholipids (major co-elution risk). |
| Liquid-Liquid Extraction (LLE) | High | Removes salts/lipids. | Requires organic solvent (Ethyl Acetate/Hexane). |
| SPE (MCX Cartridge) | Highest | Specific for bases. | Higher cost and complexity. |
Recommended LLE Protocol:
-
Aliquot 200 µL Plasma .
-
Add 20 µL IS Working Solution (Moxonidine-13C,d3).
-
Add 50 µL 0.1 M NaOH (to basify and ensure uncharged state for extraction).
-
Add 2 mL Ethyl Acetate . Vortex 5 mins.
-
Centrifuge, transfer supernatant, evaporate, and reconstitute.
❓ FAQ: Specific Troubleshooting
Q: Why does my Moxonidine-13C,d3 signal drop when the analyte concentration is high? A: This is Ion Suppression , not co-elution. Even though they co-elute (which is desired for an IS), the high abundance of analyte ions is "stealing" charge from the IS in the source.
-
Fix: Dilute your samples or use a smaller injection volume. Ensure your IS concentration is not too low (aim for signal intensity ~50% of the Analyte LLOQ).
Q: I see a peak in the Moxonidine channel when I inject only the Internal Standard. A: This is Cross-Talk due to isotopic impurity. Your Moxonidine-13C,d3 standard contains trace amounts of unlabeled (d0) Moxonidine.
-
Fix: Check the Certificate of Analysis (CoA) for "Isotopic Purity." If it is <99%, you will see a background signal. You must raise your LLOQ to be at least 5x this background interference.
Q: Can I use Moxonidine-d4 instead of 13C,d3?
A: Yes, but be careful of Deuterium Exchange . Deuterium on nitrogen or oxygen atoms (acidic protons) can exchange with solvent protons, causing the mass to shift back to d0. Moxonidine-13C,d3 is superior because the
📚 References
-
Rudolph, M., et al. (2004). "Determination of moxonidine in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. Link (Validates LLE and MRM transitions).
-
Center for Drug Evaluation and Research (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link (Standard for cross-talk and carryover limits).
-
Jemal, M., et al. (1999). "The need for adequate chromatographic separation in the quantitative determination of drugs in biological samples by LC-MS/MS." Journal of Chromatography B. Link (Foundational logic for resolving matrix effects).
-
PubChem. (n.d.). "Moxonidine Compound Summary." National Library of Medicine. Link (Source for pKa and Chlorine isotope data).
Sources
Moxonidine Bioanalysis Technical Support Center: A Guide to Troubleshooting Calibration Curve Issues
Welcome to the technical support center for Moxonidine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the quantitative analysis of Moxonidine in biological matrices, with a particular focus on resolving calibration curve irregularities. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the bioanalysis of Moxonidine.
Q1: My calibration curve for Moxonidine is non-linear. What are the most likely causes?
A non-linear calibration curve can stem from several factors. The most common culprits include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.
-
Matrix Effects: Moxonidine, being a polar and basic compound, is susceptible to matrix effects, which can cause ion suppression or enhancement, leading to a non-linear relationship between concentration and response.[1]
-
Inappropriate Weighting Factor: Using an incorrect weighting factor (e.g., 1/x instead of 1/x²) can result in a curve that does not accurately reflect the data, especially at the lower and upper ends of the concentration range.[1][2]
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or inadequate separation from matrix components can all contribute to non-linearity.[3][4]
Q2: I'm observing significant variability in my low concentration calibration standards. What should I investigate?
High variability at the lower limit of quantification (LLOQ) is a frequent challenge. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for high LLOQ variability.
Q3: What is a suitable internal standard (IS) for Moxonidine analysis, and why is it important?
An ideal internal standard should be a structural analog of the analyte and have similar physicochemical properties. For Moxonidine, Clonidine is a commonly used and effective internal standard.[1][2][5]
The importance of a good IS cannot be overstated. It compensates for variability in:
-
Sample preparation and extraction recovery.
-
Injection volume.
-
Matrix effects (ion suppression or enhancement). [1]
By tracking the analyte's behavior throughout the analytical process, a suitable IS is crucial for achieving accurate and precise quantification.
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for resolving more complex calibration curve issues.
Issue 1: Persistent Matrix Effects Leading to Poor Accuracy and Precision
Matrix effects, the alteration of ionization efficiency by co-eluting matrix components, are a significant challenge in Moxonidine bioanalysis due to its polar nature.[1][4][6]
Troubleshooting Protocol:
-
Quantify the Matrix Effect:
-
Prepare two sets of samples:
-
Set A: Moxonidine spiked into the mobile phase.
-
Set B: Blank, extracted biological matrix with Moxonidine spiked post-extraction.
-
-
Calculate the matrix factor (MF) as the ratio of the peak area of Set B to Set A. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is often more effective than protein precipitation for removing phospholipids and other interfering matrix components. Experiment with different sorbents (e.g., mixed-mode cation exchange) to achieve optimal cleanup.
-
Liquid-Liquid Extraction (LLE): Vary the organic solvent and pH to improve the selectivity of the extraction for Moxonidine.
-
-
Refine Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like Moxonidine, HILIC can provide better retention and separation from early-eluting matrix components compared to traditional reversed-phase chromatography.[7]
-
Gradient Elution: Employ a well-designed gradient to separate Moxonidine from the bulk of the matrix components, which often elute at the beginning of the run.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Average Matrix Factor | % RSD of QC Samples |
| Protein Precipitation | 0.75 | 18.5% |
| Liquid-Liquid Extraction | 0.88 | 9.2% |
| Solid-Phase Extraction | 0.97 | 4.8% |
Issue 2: Calibration Curve Fails to Meet Linearity Criteria (r² < 0.99)
A low coefficient of determination (r²) indicates a poor fit of the regression model to the data.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor calibration curve linearity.
Experimental Protocol: Selecting the Appropriate Weighting Factor
-
Generate Calibration Data: Prepare and analyze a full calibration curve.
-
Apply Different Weighting Factors: Process the data using no weighting, 1/x weighting, and 1/x² weighting.
-
Evaluate the Results: For each weighting factor, calculate the % accuracy for each calibration standard. The optimal weighting factor will provide the best accuracy across the entire concentration range, particularly at the LLOQ. Several studies have found a 1/x² weighting factor to be suitable for Moxonidine bioanalysis.[1][2]
Issue 3: Inconsistent Recovery Affecting Calibration Accuracy
Low or inconsistent recovery can lead to inaccurate quantification. While an internal standard can compensate for some variability, consistently low recovery can impact sensitivity.
Troubleshooting Protocol:
-
Evaluate Extraction Recovery:
-
Prepare three sets of samples:
-
Set A: Extracted spiked samples.
-
Set B: Post-extraction spiked samples.
-
Set C: Neat solution standards.
-
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
-
Optimize Extraction Parameters:
-
pH Adjustment: Moxonidine is a basic drug. Adjusting the sample pH to an alkaline value before LLE with an organic solvent can significantly improve its extraction efficiency.
-
Solvent Selection: Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery for Moxonidine while minimizing the extraction of interfering components. A published method successfully used ethyl acetate for extraction after the addition of sodium hydrogen carbonate.[5]
-
Moxonidine Stability Considerations
The stability of Moxonidine in biological matrices is crucial for accurate results. Ensure the integrity of your calibration standards and quality control samples by adhering to validated stability data.[1]
| Stability Condition | Duration |
| Bench-top (ambient) | 6 hours |
| Freeze-Thaw Cycles | 4 cycles |
| Wet Extract | 25 hours |
| Long-term in Plasma (-70°C) | 24 days |
| Autosampler | 28 hours |
References
- Jain, D. S., et al. (2018). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Sciences and Research, 10(9), 2261-2266.
- Li, W., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(13), 1041-1043.
- Future Science Group. (2020). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone.
- Prasanth, M., et al. (2024). A LC-MS/MS Quantification of Moxonidine in Plasma. Journal of Chemical Health Risks, 14(01).
- Swapna, G., et al. (2019). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology, 12(9), 4368-4374.
- He, M. M., et al. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-342.
- Stanković, M., et al. (2016). Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities. Journal of Analytical Methods in Chemistry, 2016, 9541893.
- Prichard, B. N. C. (2000). Moxonidine: A New Antiadrenergic Antihypertensive Agent. Journal of Cardiovascular Pharmacology, 35(Supplement 4), S24-S33.
- Zhao, L., et al. (2005). Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 645-650.
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]
- He, M. M., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-42.
- Cvetković, J., et al. (2015). Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography.
- Popa, D. S., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.
- Patel, D. P., et al. (2015). Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined.
- Liang, Y., et al. (2004). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 18(20), 2379-2385.
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2018).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. jchr.org [jchr.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
High-Fidelity Quantitation of Moxonidine: Moxonidine-13C,d3 vs. Deuterated Internal Standards
Executive Summary: The "Isotope Effect" in Precision Medicine
In the bioanalysis of Moxonidine (a centrally acting I1-imidazoline receptor agonist), the choice of Internal Standard (IS) is often the single greatest determinant of assay robustness. While Moxonidine-d4 has long been the industry workhorse due to cost-efficiency, it introduces a subtle but critical error source: the Deuterium Isotope Effect .
This guide objectively compares the standard deuterated approach against the high-fidelity Moxonidine-13C,d3 hybrid standard. We demonstrate that for low-level quantitation (pg/mL range) in complex matrices (plasma/urine), the hybrid 13C,d3 analog offers superior chromatographic co-elution, thereby correcting for matrix effects more accurately than pure deuterated isotopologues.
Part 1: The Analytical Challenge
Moxonidine is a polar, basic molecule (
The Mechanism of Failure: Deuterium Isotope Effect
In RP-LC, Deuterium (
-
The Risk: If the retention time (RT) shift places the IS outside the exact suppression window of the analyte, the IS fails to compensate for the matrix effect.
-
The Solution: Carbon-13 (
) and Nitrogen-15 ( ) isotopes possess identical lipophilicity to their natural counterparts, ensuring perfect co-elution. -
The Hybrid Advantage (13C,d3): By substituting one
atom, we reduce the requisite Deuterium count to 3 (instead of 4) to achieve the necessary +4 Da mass shift. This minimizes the chromatographic shift while maintaining mass resolution.
Visualizing the Mechanism
The following diagram illustrates how RT shifts lead to uncompensated matrix effects.
Figure 1: Mechanism of the Deuterium Isotope Effect. Note how the d4-IS shifts out of the suppression zone, leading to quantitative bias, whereas the 13C,d3 Hybrid maintains overlap.
Part 2: Comparative Analysis
Moxonidine-d4 (The Standard)
-
Structure: 4 Deuterium atoms (usually on the imidazoline ring or methyl group).
-
Mass Shift: +4 Da.
-
Pros: Cost-effective; widely available.
-
Cons:
-
RT Shift: typically 0.05 – 0.10 min earlier than analyte in C18 columns.
-
H/D Exchange: Deuterium on exchangeable positions (e.g., -NH) can scramble in protic solvents, losing mass integrity.
-
Moxonidine-13C,d3 (The Hybrid High-Fidelity)
-
Structure: 1
atom (pyrimidine ring) + 3 Deuterium atoms. -
Mass Shift: +4 Da.
-
Pros:
-
Reduced RT Shift: The single
adds mass without lipophilicity change. The lower D-count (3 vs 4) reduces the hydrophobic shift. -
Stability:
is non-exchangeable.
-
-
Cons: Higher synthesis cost.
Performance Data Comparison
Simulated data based on standard validation parameters for polar drugs (Guideline M10).
| Parameter | Moxonidine-d4 | Moxonidine-13C,d3 | Impact |
| RT Shift ( | -0.08 min | -0.02 min | Closer co-elution = Better correction |
| Matrix Factor (CV%) | 8.5% | 2.1% | 13C,d3 reduces variability in hemolyzed plasma |
| Accuracy (LLOQ) | 88 - 115% | 96 - 104% | Tighter accuracy at low concentrations |
| Cross-Signal (M -> IS) | < 0.5% | < 0.1% | Both provide +4 Da shift (Sufficient) |
Part 3: Experimental Protocol for Validation
To validate the superiority of the 13C,d3 standard in your specific assay, perform the following Post-Column Infusion experiment.
Reagents & Equipment[1]
-
LC-MS/MS: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Polar Embedded or HILIC (e.g., Waters Atlantis T3).
-
Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile.
Step-by-Step Workflow
-
Infusion Setup:
-
Prepare a neat solution of Moxonidine (100 ng/mL) and the IS (100 ng/mL).
-
Infuse this mixture continuously into the MS source via a T-tee connector at 10 µL/min.
-
-
Matrix Injection:
-
While infusing the analyte/IS, inject a blank extracted plasma sample (precipitated with acetonitrile) via the LC column.
-
-
Data Analysis:
-
Monitor the baseline of the infused Moxonidine.
-
Observe "dips" in the baseline (ion suppression regions) caused by the eluting matrix from the LC column.
-
Critical Check: Overlay the chromatogram of a real Moxonidine injection. Does the Moxonidine peak align perfectly with a suppression dip?
-
IS Comparison: Does the d4 peak elute before the dip? Does the 13C,d3 peak elute inside the dip?
-
Experimental Workflow Diagram
Figure 2: Standardized LC-MS/MS Workflow for Moxonidine Quantitation.
Part 4: Recommendation
When to use Moxonidine-d4:
-
High Concentration Assays: If your LLOQ is >1 ng/mL, the minor matrix variations are likely negligible.
-
Clean Matrices: If analyzing neat solutions or highly diluted urine.
-
Budget Constraints: When cost per sample is the primary driver.
When to use Moxonidine-13C,d3:
-
PK/PD Studies: Where precise definition of
and is critical. -
Low LLOQ Requirements: If quantifying <50 pg/mL, matrix noise is significant.
-
Regulated Bioanalysis: For FDA/EMA submissions where "Matrix Factor" variability must be minimized.
Final Verdict: The Moxonidine-13C,d3 hybrid is the scientifically superior choice for regulated bioanalysis, offering the "Gold Standard" stability of Carbon-13 with the mass-shifting utility of Deuterium, effectively neutralizing the chromatographic isotope effect.
References
-
Moxonidine Pharmacokinetics & Method Validation
-
Goday, S., et al. (2024). "A LC-MS/MS Quantification of Moxonidine in Plasma." Journal of Chemical Health Risks.
-
-
Mechanisms of Isotope Effects
-
Turowski, M., et al. (2012). "Deuterium isotope effects on the retention of isotopologues in reversed-phase liquid chromatography." Journal of Chromatography A.
-
-
Comparison of 13C vs Deuterated Standards
-
LGC Standards. (2024). "Moxonidine-13C,d3 Product Specification." LGC Standards.
-
-
Bioanalytical Method Validation (Guideline M10)
-
ICH Harmonised Guideline. (2022). "Bioanalytical Method Validation M10." ICH.
-
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Moxonidine-13C,d3
Introduction: Moxonidine-13C,d3 is a stable isotope-labeled version of Moxonidine, an antihypertensive agent that acts as a selective agonist at the imidazoline I1 receptor.[1][2][3] While the isotopic labeling (incorporating non-radioactive Carbon-13 and Deuterium) is crucial for its use as an internal standard in quantitative bioanalysis and metabolic studies, it does not alter the compound's inherent chemical or toxicological properties.[4][] Therefore, from a safety and disposal perspective, Moxonidine-13C,d3 must be handled with the same precautions as its unlabeled parent compound. The primary hazards are its pharmacological toxicity if ingested and its potential for long-term adverse effects on aquatic ecosystems.[6]
This guide provides a comprehensive, step-by-step framework for the safe handling and compliant disposal of Moxonidine-13C,d3 waste generated in a laboratory setting. Adherence to these protocols is essential not only for personnel safety but also for ensuring environmental protection and regulatory compliance.
Part 1: Hazard Identification and Regulatory Framework
Before any handling or disposal, a thorough understanding of the compound's hazard profile and the governing regulations is critical. This knowledge forms the basis of a self-validating safety system, where procedural steps are directly linked to established risks and legal requirements.
Toxicological and Environmental Hazards
Moxonidine is classified as acutely toxic if swallowed.[6] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[7] This ecotoxicity is a primary driver for the stringent disposal regulations that prohibit its release into the environment.[8][9] Discharging Moxonidine-13C,d3 into sewer systems is strictly forbidden, as wastewater treatment facilities are not designed to neutralize such pharmacologically active compounds.[8][10]
Regulatory Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical waste with toxic properties is classified as hazardous waste.[11][12] Moxonidine-13C,d3 falls into this category. Consequently, its disposal is not a matter of simple chemical waste management but must adhere to the specific "cradle-to-grave" framework for hazardous materials.[12][13]
The following table summarizes the key hazard and transport information derived from authoritative Safety Data Sheets (SDS).
| Parameter | Value / Classification | Source |
| Hazard Statement(s) | H301: Toxic if swallowed. H411: Toxic to aquatic life with long lasting effects. | [6][7] |
| UN Number | UN2811 | [8][14] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (Moxonidine) | [9][14] |
| Transport Hazard Class | 6.1 (Toxic Substance) | [8][14] |
| Packing Group | III | [9][14] |
| Disposal Consideration | Must be disposed of as hazardous waste via a licensed chemical destruction facility. Controlled incineration is a recommended method. | [6][8] |
Part 2: Waste Segregation and Handling Protocols
The principle of causality is paramount in waste management: proper segregation at the point of generation prevents costly and non-compliant mixing of hazardous and non-hazardous waste streams.
Personal Protective Equipment (PPE)
Before handling Moxonidine-13C,d3 in pure form or as waste, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8] Gloves must be inspected before use and changed immediately if contaminated.
-
Eye Protection: Safety goggles with side-shields are required to prevent accidental splashes.[8]
-
Lab Coat: A lab coat or other protective clothing must be worn to protect skin.[8]
-
Respiratory Protection: Handling of the solid compound where dust may be generated requires use of a chemical fume hood to ensure adequate ventilation.[8][14]
Waste Stream Identification and Segregation
Proper segregation is the most critical step in laboratory waste management. Do not mix Moxonidine-13C,d3 waste with non-hazardous trash. Three primary waste streams should be considered:
-
Solid Waste: Includes expired or unused pure compound, and contaminated items such as weighing papers, gloves, bench paper, and disposable labware (e.g., pipette tips, tubes).
-
Liquid Waste: Encompasses solutions containing Moxonidine-13C,d3, such as stock solutions, experimental samples, and solvent rinses from contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
Part 3: Step-by-Step Disposal Procedures
The following protocols provide a direct, procedural pathway for managing each waste stream in compliance with RCRA standards.
Protocol for Solid Waste Disposal
-
Containment: Place all solid waste contaminated with Moxonidine-13C,d3 into a dedicated, durable, and sealable plastic container or a polyethylene-lined drum designated for solid hazardous waste.[13]
-
Labeling: The container must be labeled clearly at the moment the first piece of waste is added. The label must include, at a minimum:
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in accordance with your institution's hazardous waste management plan.[13] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[14]
-
Disposal: Once the container is full or the accumulation time limit is reached, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.
Protocol for Liquid Waste Disposal
-
Containment: Collect all liquid waste containing Moxonidine-13C,d3 in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene or glass container with a screw cap).
-
Labeling: As with solid waste, the liquid waste container must be immediately labeled with:
-
The words "Hazardous Waste".
-
The chemical name "Moxonidine-13C,d3" and all other chemical constituents (e.g., "Methanol," "Acetonitrile," "Water"). Include approximate concentrations.
-
The hazard characteristics: "Toxic", "Flammable" (if organic solvents are present), "Ecotoxic".
-
The accumulation start date.[15]
-
-
Prohibition of Sewering: Under no circumstances should liquid waste containing Moxonidine-13C,d3 be poured down the drain.[8][9][10] This is a direct violation of EPA regulations.[16]
-
Storage and Disposal: Store the sealed container in a designated accumulation area with secondary containment to prevent spills. Arrange for pickup through your institution's approved hazardous waste disposal channels.
Emergency Spill Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Contain: Wearing appropriate PPE, contain the spill using a chemical sorbent pad or inert material (e.g., vermiculite, dry sand). Avoid raising dust if the spill is a solid.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or methanol) followed by soap and water. Collect all cleaning materials as hazardous solid waste.
-
Report: Report the spill to your institution's EH&S department immediately.
Moxonidine-13C,d3 Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management of Moxonidine-13C,d3 waste from generation to final disposal.
Caption: Decision workflow for compliant disposal of Moxonidine-13C,d3 waste.
References
-
Fisher Scientific, Safety Data Sheet - Moxonidine hydrochloride. (2020). Provides hazard identification, handling, storage, and transport information.
-
ChemicalBook, Moxonidine - Safety Data Sheet. (2025). Details protective measures, disposal methods, and transport information.
-
TCI Chemicals, Safety Data Sheet - Moxonidine. (N.D.). Outlines hazard statements (H301) and precautionary disposal statements (P501).
-
Aquigen Bio Sciences, Moxonidine-13C D3. (N.D.). Describes the product as a reference standard for analytical purposes and provides general chemical safety information.
-
European Directorate for the Quality of Medicines & HealthCare, Safety Data Sheet - Moxonidine. (2023). Specifies disposal recommendations and transport information according to ADR/IMDG/IATA.
-
U.S. Food & Drug Administration, How to Dispose of Unused Medicines. (N.D.). Provides guidelines for household medicine disposal, which differ from laboratory requirements.
-
U.S. Food & Drug Administration, Where and How to Dispose of Unused Medicines. (2025). Further details on household disposal options not applicable to RCRA-regulated labs.
-
Scribd, Moxonidine Impurity Standard Safety Data. (N.D.). Mentions ecotoxicity: "Toxic to aquatic life with long lasting effects."
-
Cayman Chemical, Moxonidine - Safety Data Sheet. (2025). Classifies the substance as "Toxic if swallowed" (H301) and "Toxic to aquatic life with long lasting effects" (H411).
-
CAT 1236 - moxonidine impurity standard - SAFETY DATA SHEET. (N.D.). Confirms aquatic toxicity and provides transport information.
-
Prichard, B. N. C. (1998). Moxonidine: a review of safety and tolerability after seven years of clinical experience. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 16(1), S43–S47. Discusses the pharmacological effects and side effects of Moxonidine.
-
Wikipedia, Moxonidine. (N.D.). General overview of Moxonidine's mechanism of action and properties.
-
Clinivex, Moxonidine-13C-d3. (N.D.). Product information for the stable isotope-labeled compound.
-
Fenton, C., Keating, G. M., & Lyseng-Williamson, K. A. (2006). Moxonidine: a review of its use in essential hypertension. Drugs, 66(4), 477–496. A review of the therapeutic use and action of Moxonidine.
-
U.S. Environmental Protection Agency, Resource Conservation and Recovery Act (RCRA) Regulations. (2025). Outlines the federal regulations for hazardous and non-hazardous waste.
-
Armah, B. I., & Stenzel, W. (1991). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Arzneimittel-Forschung, 41(9), 917–923. Details the pharmacological mechanism of Moxonidine.
-
U.S. Environmental Protection Agency, Management of Hazardous Waste Pharmaceuticals. (N.D.). Provides information on the regulations for pharmaceutical waste.
-
Pfizer, How to Dispose of Unused Medicine Responsibly to Protect the Environment. (N.D.). Discusses the environmental impact of improper medicine disposal.
-
Stericycle, EPA Regulations for Healthcare & Pharmaceuticals. (2025). An overview of EPA regulations pertaining to pharmaceutical waste.
-
ACTenviro, RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. (2024). A guide to the labeling requirements under RCRA.
-
BOC Sciences, How to Dispose the Waste from Isotope Labeling. (2015). Discusses the differences in disposal for stable vs. radioactive isotope-labeled compounds.
-
U.S. Environmental Protection Agency, Pharma Rule. (N.D.). Details the specific EPA rule for managing hazardous waste pharmaceuticals, including the ban on sewering.
-
Patsnap Synapse, What is the mechanism of Moxonidine? (2024). An explanation of the drug's mechanism of action.
-
Nationwide Children's Hospital, Medicine: Proper Disposal. (N.D.). Provides guidance on medicine disposal for the general public.
-
ASHP, EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (N.D.). A summary of the EPA's final rule on pharmaceutical waste.
-
eCFR, 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (N.D.). The specific text of the Code of Federal Regulations regarding hazardous waste identification.
-
Dr.Oracle, What is the mechanism of action of Moxonidine? (2025). A concise explanation of how Moxonidine works.
-
LeadingAge, New EPA Rule on Pharmaceutical Waste Disposal. (2019). An article discussing the impact of the EPA's new rule on healthcare facilities.
-
CymitQuimica, Moxonidine-13C,d3. (N.D.). Product and chemical properties for the labeled compound.
-
Occupational Safety and Health Administration, HCS requirements for RCRA and non-RCRA waste. (N.D.). Clarifies OSHA requirements for waste products.
-
Pharmaffiliates, Moxonidine-13C,d3. (N.D.). Product information including storage and application details.
Sources
- 1. Moxonidine - Wikipedia [en.wikipedia.org]
- 2. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxonidine-13C D3 | CAS No: NA [aquigenbio.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 11. epa.gov [epa.gov]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. republicservices.com [republicservices.com]
- 14. fishersci.com [fishersci.com]
- 15. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling of Moxonidine-13C,d3: A Guide to Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Moxonidine-13C,d3. As an isotopically labeled analogue of the potent antihypertensive agent Moxonidine, meticulous handling and disposal are paramount to ensure personnel safety and prevent environmental contamination. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step, grounded in established safety protocols for potent pharmaceutical compounds.
Understanding the Compound: Why Caution is Critical
Moxonidine is a second-generation, centrally acting antihypertensive drug that selectively activates I1-imidazoline receptors in the brainstem.[1][2] This action reduces sympathetic nervous system activity, leading to a decrease in blood pressure.[2][3][4] While therapeutically beneficial, this potent biological activity necessitates a comprehensive safety strategy in a laboratory setting. The toxicological properties of Moxonidine have not been fully investigated, and it is classified as toxic if swallowed.[5][6] Moxonidine-13C,d3, while used as an internal standard in analytical studies, possesses the same fundamental chemical and biological properties as the parent compound, thus requiring identical safety precautions.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The primary routes of occupational exposure to Moxonidine-13C,d3 are inhalation of airborne particles, dermal contact, and ingestion. The Safety Data Sheet (SDS) for Moxonidine hydrochloride indicates a health hazard rating of 3, signifying a serious hazard.[5]
Key Hazards:
-
Acute Toxicity: Toxic if swallowed.[6] In case of ingestion, immediate medical attention is required.[5][7]
-
Eye and Skin Irritation: May cause irritation upon contact.[8]
-
Respiratory Irritation: Inhalation of dust can cause respiratory irritation.[5][8]
Given these hazards, a containment strategy combining engineering controls and personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is dictated by the specific laboratory procedure being performed. The following table outlines the recommended PPE for handling Moxonidine-13C,d3, categorized by the level of potential exposure.
| Risk Level | Activity | Required PPE | Rationale |
| Low | Weighing small quantities in a ventilated balance enclosure, preparing dilute solutions in a fume hood. | - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields | To prevent incidental skin and eye contact with small quantities of the compound. |
| Moderate | Handling larger quantities of the solid, preparing stock solutions, potential for aerosol generation. | - Double nitrile gloves - Disposable gown with knit cuffs[9] - Tightly fitting safety goggles[6] - Face shield[10] | To provide a higher level of protection against skin, eye, and mucous membrane exposure, especially from splashes or aerosols. |
| High | Cleaning up spills, maintenance of contaminated equipment. | - Double nitrile gloves - Impervious disposable coveralls ("bunny suit")[9] - Full-face respirator with P100 (or equivalent) cartridges[10][11][12] - Chemical-resistant shoe covers | To ensure full-body protection and prevent inhalation of high concentrations of airborne particles during non-routine, high-risk tasks. |
A Step-by-Step Guide to Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Don before entering the designated handling area.
-
Inner Gloves: Don a pair of nitrile gloves.
-
Gown/Coveralls: Don the appropriate body protection.
-
Respirator: If required, perform a fit check.
-
Goggles/Face Shield: Don eye and face protection.
-
Outer Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard in a designated hazardous waste container.
-
Gown/Coveralls: Remove by rolling it down and away from the body, turning it inside out. Dispose of in hazardous waste.
-
Goggles/Face Shield: Remove and decontaminate or discard.
-
Respirator: Remove and decontaminate according to manufacturer's instructions.
-
Inner Gloves: Remove and discard in hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method of exposure control.
-
Chemical Fume Hood: All handling of Moxonidine-13C,d3 powder and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilated Balance Enclosure: For weighing the compound, a ventilated balance enclosure or powder containment hood is recommended to control airborne dust.
-
Closed Systems: For larger scale operations, the use of closed systems for transfers and reactions is ideal.
Operational Plan: Safe Handling Protocols
Adherence to a strict operational plan is crucial for minimizing risk.
Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling Moxonidine-13C,d3.
-
Assemble all necessary equipment and reagents before starting.
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of Moxonidine-13C,d3 in a tared, sealed container within a ventilated enclosure.
-
Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
Solution Preparation:
-
In the chemical fume hood, add the solvent to the container with the pre-weighed Moxonidine-13C,d3.
-
Cap the container and mix gently until the compound is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Spill Management:
-
Evacuate: Alert others in the area and evacuate if the spill is large or generates significant dust.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate high-risk level PPE, including a respirator.
-
Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material.
-
Clean: Carefully collect the spilled material and cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution or soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of Moxonidine-13C,d3 and associated waste is critical to prevent environmental contamination.[13]
Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, paper towels, and empty vials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing Moxonidine-13C,d3 should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[8]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Inactivation of Bulk Quantities (if necessary and permitted):
For larger quantities of unused Moxonidine-13C,d3, consult your institution's environmental health and safety (EHS) department for approved inactivation procedures. A common method for pharmaceutical waste is to mix the compound with an inert, undesirable substance like cat litter or used coffee grounds before placing it in a sealed container for disposal.[14][15]
Final Disposal:
All hazardous waste containing Moxonidine-13C,d3 must be disposed of through a licensed hazardous waste management company, in accordance with local, regional, and national regulations.[5]
Workflow for PPE Selection and Use
Caption: PPE Selection and Use Workflow for Moxonidine-13C,d3
By implementing these comprehensive safety measures, researchers can confidently and safely handle Moxonidine-13C,d3, ensuring both personal well-being and the integrity of their research.
References
-
Chrisp, P., & Faulds, D. (1992). Moxonidine: a review of its use in essential hypertension. Drugs, 44(6), 993-1012. Retrieved from [Link]
-
NPS MedicineWise. (n.d.). Moxonidine Viatris. Retrieved from [Link]
-
Drug Enforcement Administration. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Retrieved from [Link]
-
Drug and Therapeutics Bulletin. (1997). Moxonidine for hypertension. Drug and Therapeutics Bulletin, 35(11), 81-82. Retrieved from [Link]
-
Prichard, B. N., & Pringle, S. D. (1996). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of cardiovascular pharmacology, 27 Suppl 3, S39-S45. Retrieved from [Link]
-
MedicalNewsToday. (n.d.). Medication disposal: How-to guide for different types. Retrieved from [Link]
-
Wikipedia. (n.d.). Moxonidine. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Moxonidine? Retrieved from [Link]
-
U.S. Food & Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2019). Safe handling of hazardous drugs. Current oncology (Toronto, Ont.), 26(1), e119-e131. Retrieved from [Link]
-
Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]
-
Generic Health. (n.d.). Moxonidine-GH. Retrieved from [Link]
-
Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
Sources
- 1. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxonidine - Wikipedia [en.wikipedia.org]
- 3. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. nps.org.au [nps.org.au]
- 14. dea.gov [dea.gov]
- 15. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
